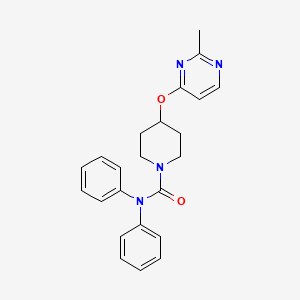

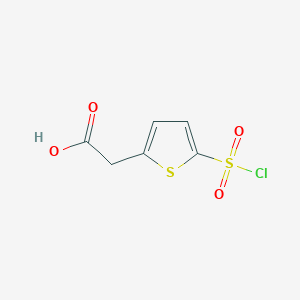

![molecular formula C20H17N7OS B2395797 3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-74-1](/img/structure/B2395797.png)

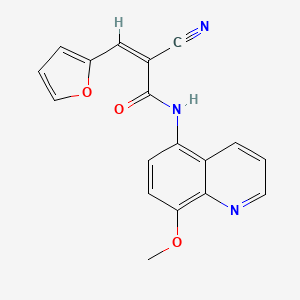

3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . Triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . Another synthesis route is based on the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involve the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . Another reaction involves the interaction of 3-phenyl-2-propynal and 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols .Applications De Recherche Scientifique

- Triazole derivatives exhibit antibacterial properties. Researchers have explored the synthesis and antimicrobial potential of substituted 1,2,4-triazole analogs . Investigating the antibacterial effects of this compound against specific bacterial strains could provide valuable insights.

- Triazoles are commonly used in antifungal drugs. Commercially available triazole-containing drugs like fluconazole and voriconazole are widely used for treating fungal infections . Further studies could assess the efficacy of our compound against various fungal pathogens.

- The design and synthesis of novel compounds based on the triazole moiety have led to potential anticancer agents. Evaluating the cytotoxic activity of our compound against cancer cell lines, especially breast cancer, would be relevant .

- Triazole derivatives have been investigated for their antioxidant properties. Assessing the ability of our compound to scavenge free radicals and protect against oxidative stress could be valuable .

- Triazoles have shown promise as antiviral agents. Exploring the inhibitory effects of our compound against specific viruses could contribute to antiviral drug development .

- A specific triazole derivative, 3-(3-methoxyphenyl)-6-(3-amino-4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, has been identified as a tubulin inhibitor that induces G2/M cell cycle arrest and apoptosis in cancer cells . Investigating similar effects for our compound would be relevant.

Antibacterial Activity

Antifungal Potential

Anticancer Properties

Antioxidant Effects

Antiviral Activity

Cell Cycle Regulation and Apoptosis

Mécanisme D'action

Target of Action

The compound “3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system . In particular, some derivatives have shown promising results as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .

Mode of Action

The compound interacts with its targets, PARP-1 and EGFR, leading to inhibition of these enzymes . This inhibition can disrupt the normal functioning of these enzymes, leading to cell cycle arrest at the G2/M phase . The compound also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

Biochemical Pathways

The compound’s action affects the DNA repair pathways, making cancer cells more vulnerable to DNA-damage response suppression . This is particularly relevant for breast cancer cells, which have been found to be more reliant on DNA repair pathways than normal cells .

Pharmacokinetics

Triazole compounds, in general, are known for their ability to bind readily in the biological system . This suggests that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound exhibits cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells by 38-fold compared to the control . This suggests that the compound could have potential as an anti-breast cancer agent .

Propriétés

IUPAC Name |

3-benzyl-6-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7OS/c1-13-18(22-25-26(13)15-10-6-7-11-16(15)28-2)19-24-27-17(21-23-20(27)29-19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFKNBOUTZIGSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-6-[1-(2-methoxyphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

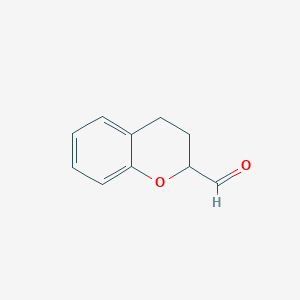

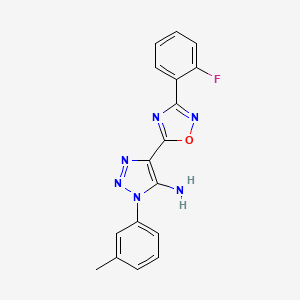

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)

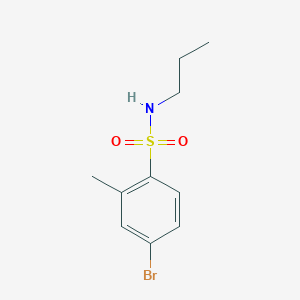

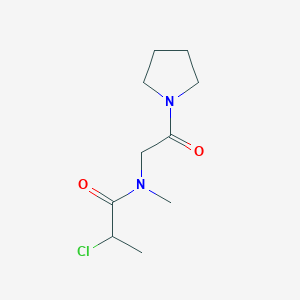

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B2395730.png)

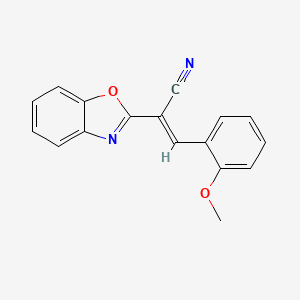

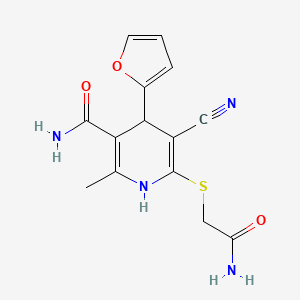

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)